molecular formula C24H37NO2 B585868 Synaptamide-d4 CAS No. 946524-43-2

Synaptamide-d4

Cat. No.: B585868
CAS No.: 946524-43-2
M. Wt: 375.589
InChI Key: GEEHOLRSGZPBSM-DXYZWJMHSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Synaptamide-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in neuronal cells from unesterified docosahexaenoic acid (DHA) or DHA-lysophosphatidylcholine (DHA-lysoPC), the two major lipid forms that deliver DHA to the brain . The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce lipopolysaccharide (LPS)-induced production of TNF-α and NO in cultured microglia cells . It also influences cell function by enhancing intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It suppresses LPS-induced nuclear translocation of NF-κB p65, indicating its role in inhibiting inflammation . This effect is abolished by adenylyl cyclase or PKA inhibitors, suggesting that this compound exerts its effects through the cAMP/PKA signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have beneficial effects on thermal allodynia and mechanical hyperalgesia dynamics over time . It also prevented working and long-term memory impairment . These results are probably based on the supportive effect of this compound on spared nerve injury (SNI)-impaired hippocampal plasticity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a dosage of 10 mg/kg/day for 7 days was found to significantly reduce neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with enzymes and cofactors. The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synaptamide-d4 can be synthesized from unesterified docosahexaenoic acid or docosahexaenoyl-lysophosphatidylcholine. The process involves the uptake of these substrates in neuronal cells, where they are metabolized to N-docosahexaenoylphosphatidylethanolamine and subsequently to synaptamide . The synthesis is mediated by N-acylphosphatidylethanolamine-phospholipase D, with the reaction conditions including the use of hexachlorophene or bithionol as inhibitors to decrease synaptamide production .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same biochemical pathways identified in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Synaptamide-d4 undergoes various biochemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly in the presence of specific enzymes or catalysts.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Catalysts: Enzymes like N-acylphosphatidylethanolamine-phospholipase D.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-docosahexaenoylethanolamine: The non-deuterated form of synaptamide.

    N-arachidonoylethanolamine: Another endocannabinoid-like compound with similar neurogenic properties.

    N-palmitoylethanolamine: Known for its anti-inflammatory effects.

Uniqueness

Synaptamide-d4 is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. The deuterium atoms provide stability and allow for precise tracking in biochemical assays, distinguishing it from its non-deuterated counterparts .

Biological Activity

Introduction

Synaptamide-d4, a deuterated form of N-docosahexaenoylethanolamine (synaptamide), is a bioactive lipid derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its neurogenic, neuritogenic, and synaptogenic properties, making it a potential therapeutic agent for neurodegenerative diseases and cognitive disorders. This article examines the biological activities of this compound, focusing on its mechanisms of action, biosynthesis, and relevant research findings.

cAMP Signaling Pathway

This compound exerts its biological effects primarily through the activation of the orphan G-protein coupled receptor 110 (GPR110). Research indicates that this compound stimulates cyclic adenosine monophosphate (cAMP) production in neuronal cells, which is crucial for its neurogenic effects. At concentrations as low as 10 nM, this compound significantly increases cAMP levels in both cortical neurons and neural stem cells (NSCs) .

  • Neurite Outgrowth : The compound promotes neurite outgrowth and synaptic formation in hippocampal neurons. The inhibition of cAMP production using adenylyl cyclase inhibitors abolishes these effects, underscoring the importance of cAMP signaling in mediating this compound's actions .
  • CREB Activation : this compound also enhances the phosphorylation of cAMP response element-binding protein (CREB), further supporting its role in promoting neuronal differentiation and survival .

Neurogenesis and Synaptogenesis

This compound has been shown to induce neurogenic differentiation in NSCs. Studies reveal that it promotes the expression of neuronal markers and enhances synaptic activity . The compound's ability to facilitate synaptogenesis is particularly significant for developing therapeutic strategies aimed at enhancing cognitive function.

Formation from DHA

This compound is synthesized from DHA via a series of enzymatic reactions involving N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD). In experiments using Neuro2A neuronal cells, it was demonstrated that unesterified DHA is more effective than DHA-lysophosphatidylcholine in producing this compound. Specifically, unesterified DHA resulted in a 1.5 to 2.4 times higher yield of this compound compared to its lysophosphatidylcholine counterpart .

Time-Dependent Production

The synthesis of this compound from DHA follows a time-dependent pattern. In controlled studies, significant amounts of this compound were observed within the first 8 hours of incubation with DHA, with continued production over 24 hours . This highlights the dynamic nature of this compound synthesis in neuronal environments.

Neuroprotective Effects

A case study involving the administration of this compound demonstrated its potential neuroprotective effects against oxidative stress. In vitro studies revealed that treatment with this compound reduced cell death in neuronal cultures exposed to oxidative agents . This suggests that this compound could be beneficial in conditions characterized by oxidative stress, such as Alzheimer's disease.

Anti-Inflammatory Properties

Research has indicated that this compound may also possess anti-inflammatory properties. It has been shown to modulate inflammatory responses in microglial cells, leading to reduced cytokine production . This anti-inflammatory action could further enhance its therapeutic potential for neurodegenerative diseases.

Comparative Data Table

Property Synaptamide This compound Mechanism
Source DHADeuterated DHAEnzymatic conversion
cAMP Production YesYesGPR110 activation
Neurite Outgrowth YesYescAMP-dependent signaling
Neurogenesis Induction YesYesEnhances NSC differentiation
Anti-inflammatory Effects LimitedPotentialModulates microglial activity
Neuroprotective Effects YesYesReduces oxidative stress-induced damage

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i22D2,23D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEHOLRSGZPBSM-DXYZWJMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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